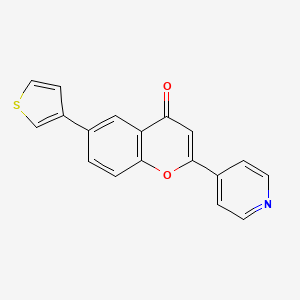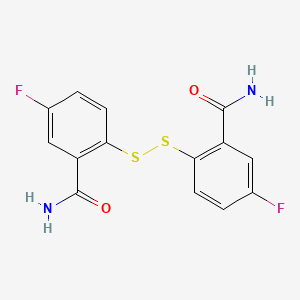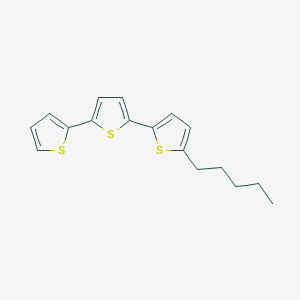
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is an organic compound with the molecular formula C₁₇H₁₈S₃. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its unique structure, which includes three thiophene rings and a pentyl side chain, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the following steps:
Formation of the Core Structure: The core structure of the compound can be synthesized through a series of condensation reactions involving thiophene derivatives.
Introduction of the Pentyl Side Chain: The pentyl side chain can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Applications De Recherche Scientifique
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’5’,2’'-Terthiophene: A similar compound with three thiophene rings but without the pentyl side chain.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Another thiophene derivative used in optical applications.
Uniqueness
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its specific structure, which includes a pentyl side chain and three thiophene rings. This structure imparts distinct electronic and chemical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
143582-01-8 |
|---|---|
Formule moléculaire |
C17H18S3 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2-pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C17H18S3/c1-2-3-4-6-13-8-9-16(19-13)17-11-10-15(20-17)14-7-5-12-18-14/h5,7-12H,2-4,6H2,1H3 |
Clé InChI |
NLDXKBUONMCBPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


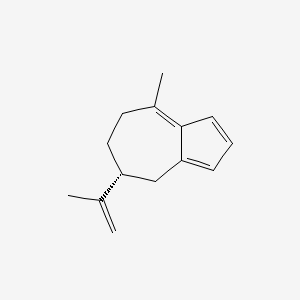
![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)
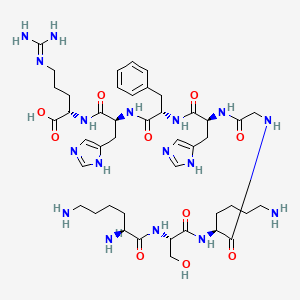
![4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine](/img/structure/B12542917.png)
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-](/img/structure/B12542938.png)
![N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine](/img/structure/B12542944.png)
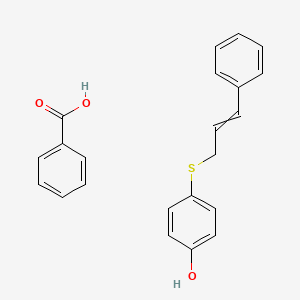

![[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone](/img/structure/B12542954.png)
